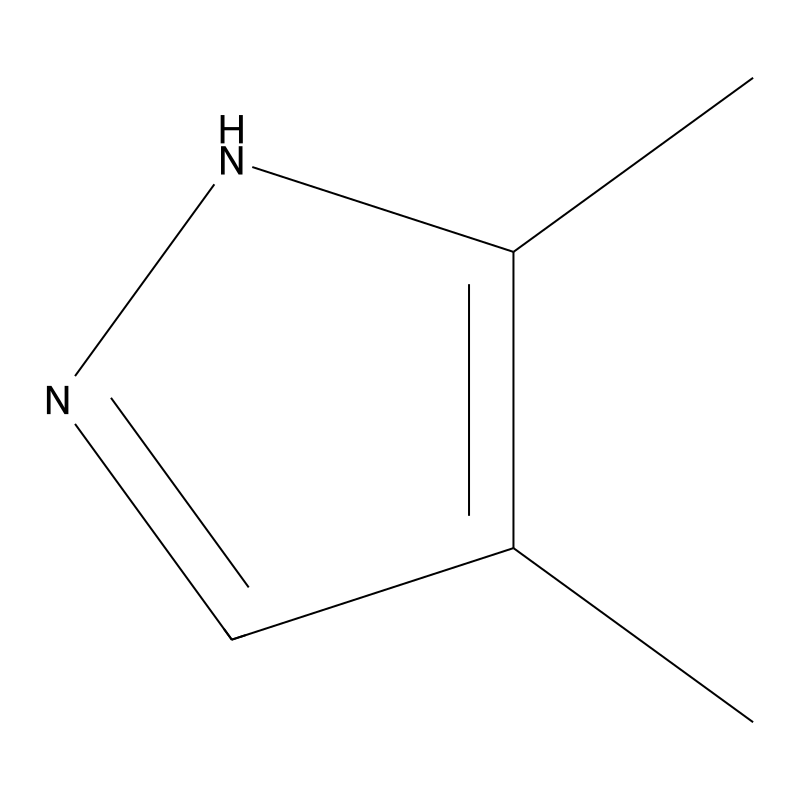

3,4-Dimethyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry and Drug Discovery

Summary of the Application: Pyrazoles, including 3,4-Dimethyl-1H-pyrazole, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .

Methods of Application: The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Results or Outcomes: The use of pyrazoles in medicinal chemistry and drug discovery has skyrocketed since the early 1990s due to their wide applications .

Agrochemistry

Summary of the Application: 3,4-Dimethyl-1H-pyrazole is used in agrochemistry as a nitrification inhibitor . It prevents nitrogen loss from soil, increases nitrogen use efficiency, and potentially boosts crop yields .

Results or Outcomes: While DMPP has been found to boost yields in alkaline soil, a meta-analysis found no influence of 3,4-DMPP on net crop yield . It may be less effective in acidic soils and in the post-harvest period .

Pharmaceutical Intermediate

Summary of the Application: 3,4-Dimethyl-1H-pyrazole is used as a pharmaceutical intermediate .

Coordination Chemistry

Summary of the Application: Pyrazoles, including 3,4-Dimethyl-1H-pyrazole, are used in coordination chemistry . They can act as ligands to form complexes with various metals .

Organometallic Chemistry

Summary of the Application: Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which have applications in catalysis and materials science .

Fungicides

Summary of the Application: 3,4-Dimethyl-1H-pyrazole is used in the manufacture of six commercial fungicides which are inhibitors of succinate dehydrogenase .

Paint and Photographic Industries

Summary of the Application: 3,4-Dimethyl-1H-pyrazole is utilized in paint and photographic industries .

Development of Heat Resistant Resins

Summary of the Application: 3,4-Dimethyl-1H-pyrazole is used in the development of heat resistant resins .

Bioactive Component in Commercially Available Medicines

Summary of the Application: For example, it’s found in Floxan 2 (anti-inflammatory medicine), pyrazomycin 3 (anti-cancer), difenamizole 4 (anti-inflammatory drug), and deramaxx 5 (NSAID) .

3,4-Dimethyl-1H-pyrazole is an organic compound characterized by the molecular formula and a molecular weight of approximately 96.13 g/mol. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The structure features methyl groups at the 3 and 4 positions of the pyrazole ring, contributing to its unique chemical properties. This compound is recognized for its potential applications in various fields, including agriculture and pharmaceuticals .

- De-protonation Reactions: The compound can undergo de-protonation, where it reacts with a hydrogen cation to form a conjugate base .

- Formation of Salts: When reacted with phosphoric acid, it can form 3,4-dimethyl-1H-pyrazole phosphate, illustrating its ability to participate in salt formation reactions .

- Cyclization Reactions: It can also be involved in cyclization processes, leading to the formation of more complex structures through interactions with other reagents, such as hydrazones .

Research indicates that 3,4-dimethyl-1H-pyrazole exhibits biological activity that may be beneficial in various contexts:

- Nitrification Inhibition: The compound has been identified as a nitrification inhibitor, which can reduce nitrogen loss in agricultural soils and enhance fertilizer efficiency .

- Potential Anticancer Properties: Some studies suggest that derivatives of pyrazole compounds may exhibit anticancer activity, although specific research on 3,4-dimethyl-1H-pyrazole is still developing .

Several synthesis methods have been reported for 3,4-dimethyl-1H-pyrazole:

- Conventional Synthesis: A common approach involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions.

- Facile Three-Step Synthesis: A novel method has been developed that utilizes readily available materials such as butanone for efficient synthesis of 3,4-dimethyl-1H-pyrazole phosphate .

- Reflux Techniques: Some methods involve refluxing specific hydrazino compounds to facilitate cyclization into pyrazole derivatives .

3,4-Dimethyl-1H-pyrazole has various applications across different sectors:

- Agricultural Use: Its primary application as a nitrification inhibitor helps improve nitrogen retention in soil, thereby enhancing crop yields and reducing environmental impact.

- Pharmaceutical Development: The compound's structural properties make it a candidate for developing new drugs with potential therapeutic effects.

Studies on the interactions of 3,4-dimethyl-1H-pyrazole with other substances have highlighted its role in biochemical pathways:

- Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in nitrogen metabolism, which can be beneficial for agricultural applications.

- Complex Formation: Interaction studies suggest that it can form complexes with metal ions or other organic molecules, potentially altering its reactivity and biological activity.

Several compounds share structural similarities with 3,4-dimethyl-1H-pyrazole. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | Methyl groups at positions 3 and 5 | Different substitution pattern affects reactivity |

| 1H-Pyrazole | No methyl substitutions | Basic structure without additional functional groups |

| 4-Methyl-1H-pyrazole | Methyl group at position 4 | Limited biological activity compared to 3,4-substituted variants |

3,4-Dimethyl-1H-pyrazole stands out due to its specific methyl substitutions at positions 3 and 4, which significantly influence its chemical reactivity and biological activity compared to these similar compounds .

Traditional Condensation Approaches Utilizing 2-Butanone and Paraformaldehyde

The most widely employed industrial synthesis of 3,4-dimethyl-1H-pyrazole involves a multi-step sequence beginning with the condensation of 2-butanone (methyl ethyl ketone) and paraformaldehyde. This approach has been extensively developed and optimized for commercial applications due to the availability and low cost of starting materials.

The general synthetic pathway proceeds via:

- Aldol condensation between 2-butanone and paraformaldehyde to form 3-methyl-3-buten-2-one

- Cyclization with hydrazine hydrate to form an intermediate pyrazoline

- Oxidation of the pyrazoline to yield 3,4-dimethyl-1H-pyrazole

The reaction sequence can be illustrated as follows in Figure 1:

![Reaction Scheme for 3,4-dimethyl-1H-pyrazole synthesis]

Initial Condensation Step

The conventional synthesis begins with the reaction of 2-butanone with paraformaldehyde under acidic or basic conditions. In a patented procedure, this reaction is conducted in an organic solvent (typically a C1-C4 alcohol) with a protonic acid catalyst such as sulfuric acid or p-toluenesulfonic acid at temperatures between 30-60°C for 4-20 hours. After the reaction is complete, the pH is adjusted to 7-8, and 3-methyl-3-buten-2-one is obtained via distillation.

Optimization studies have revealed that the molar ratio of 2-butanone to paraformaldehyde significantly affects yield, with an optimal ratio of 1.0:1.1-1.6. The catalyst loading is also crucial, with recommended proportions of 0.01-0.1 equivalents of protonic acid relative to 2-butanone.

Cyclization and Oxidation

The second phase involves treating 3-methyl-3-buten-2-one with hydrazine hydrate at 40-50°C for 2-8 hours, followed by oxidation. Traditionally, dehydrogenation of the intermediate pyrazoline was performed using concentrated sulfuric acid, which presented environmental concerns. Modern approaches employ hydrogen peroxide with a basic compound (typically triethylamine) at 30-60°C for 3-10 hours.

The complete process yields 3,4-dimethyl-1H-pyrazole with purities exceeding 95% and yields of 80-96% after purification by distillation under reduced pressure (typically collected at 105-110°C/10mmHg).

Table 1: Optimization of Aldol Condensation Conditions for 3-methyl-3-buten-2-one Synthesis

| Entry | Catalyst | Catalyst Amount (mol%) | Temperature (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | H₂SO₄ | 0.5 | 50 | 15 | MeOH | Low |

| 2 | PTSA | 0.5 | 50 | 15 | MeOH | Low |

| 3 | KOH | 0.5 | 50 | 15 | MeOH | 65 |

| 4 | Et₃N | 0.5 | 50 | 15 | MeOH | Moderate |

| 5 | C₂H₅ONa | 0.5 | 50 | 15 | MeOH | Moderate |

| 6 | KOH | 0.25 | 50 | 15 | MeOH | Lower |

| 7 | KOH | 1.0 | 50 | 15 | MeOH | No improvement |

| 8 | KOH | 0.5 | 40 | 15 | MeOH | Lower |

| 9 | KOH | 0.5 | 60 | 15 | MeOH | Decomposition |

| 10 | KOH | 0.5 | 50 | 10 | MeOH | Incomplete |

| 11 | KOH | 0.5 | 50 | 15 | Butanone | 41 |

| 12 | KOH | 0.5 | 50 | 15 | H₂O | Polymerization |

Adapted from research findings reported in.

Alternative approaches to this traditional synthesis have been investigated. One method reported in older literature (JOC 1955) involved reacting butanone with isopropyl formate and sodium isopropylate to generate an intermediate, which then reacted with hydrazine hydrate in sodium hydroxide solution. However, this approach suffered from moderate yields (72%) and the use of expensive solvents, making it impractical for industrial applications.

Another reported method used butanone and methyl formate in sodium methoxide solution or employed high-pressure reactions with carbon monoxide in an autoclave. These approaches were either operationally complex, required specialized equipment, or produced difficult-to-separate byproducts, resulting in lower yields (40-65%).

Novel Catalytic Systems for Cyclization and Oxidative Dehydrogenation

Recent developments in the synthesis of pyrazole derivatives, including 3,4-dimethyl-1H-pyrazole, have focused on more efficient catalytic systems that offer advantages in terms of milder conditions, higher selectivity, and reduced environmental impact.

Metal-Catalyzed Approaches

Transition metal catalysts have demonstrated particular efficacy in pyrazole synthesis through various mechanistic pathways.

Rhodium-Catalyzed Systems

Rhodium catalysts have been employed in addition-cyclization reactions between hydrazines and alkynes to form highly substituted pyrazoles under mild conditions. While this approach hasn't been specifically optimized for 3,4-dimethyl-1H-pyrazole, the methodology offers potential advantages for functionalized derivatives through direct C-N bond formation.

Copper-Catalyzed Methodologies

Copper catalysts have emerged as versatile promoters of pyrazole formation. A notable advance is the copper-catalyzed oxidative cyclization of β,γ-unsaturated hydrazones using molecular oxygen as the oxidant. This environmentally benign approach avoids the use of strong oxidizing agents like hydrogen peroxide.

Silica-supported copper catalysts have also been developed for the synthesis of 1,4-disubstituted pyrazoles via cycloaddition reactions of sydnones and terminal alkynes. This methodology has been successfully implemented in continuous flow conditions using prepacked stainless steel cartridges, demonstrating scalability for practical applications.

Table 2: Comparison of Metal-Catalyzed Approaches for Pyrazole Synthesis

Metal-Free Catalytic Systems

The development of metal-free catalytic approaches offers advantages in terms of reduced toxicity and potentially lower costs. Carbon-based catalysts have been investigated for oxidative dehydrogenation reactions, which could be applied to the dehydrogenation step in pyrazole synthesis.

In these systems, the quinoidic carbonyl group on the carbon catalyst surface serves as the active site for hydrogen abstraction. The reaction proceeds through a redox cycle where the carbonyl group abstracts hydrogen from the substrate and is subsequently reoxidized by oxygen, releasing water as a byproduct.

While not specifically optimized for 3,4-dimethyl-1H-pyrazole synthesis, these metal-free approaches represent promising directions for more sustainable production methodologies.

Solvent Selection and Kinetic Control in Multi-Step Syntheses

The choice of solvent plays a critical role in the synthesis of 3,4-dimethyl-1H-pyrazole, affecting reaction rates, selectivity, and product distribution. Systematic investigations have revealed that solvent effects can be leveraged to direct the reaction pathway toward desired products.

Solvent Effects on Aldol Condensation

In the initial condensation of 2-butanone with paraformaldehyde, the solvent affects both the depolymerization of paraformaldehyde and the subsequent condensation reaction.

Studies have shown that methanol is the most effective solvent for this transformation, providing optimal yields of 3-methyl-3-buten-2-one. When excess butanone was used as the solvent, yields decreased to 41% due to self-condensation side reactions. Water as a solvent led to undesired polymerization of the product.

For industrial applications, the recommended mass ratio of methanol to 2-butanone is 1.0-3.0:1, balancing solubility, reaction rate, and economic considerations.

Kinetic versus Thermodynamic Control

The concept of kinetic versus thermodynamic control is particularly relevant to multi-step syntheses involving intermediates capable of following competing reaction pathways. In pyrazole synthesis, reaction conditions can be tuned to favor specific products.

Research on related heterocyclic systems has demonstrated that reaction time significantly impacts product distribution. In studies of cyclization reactions, short reaction times (3 h) favored kinetically controlled products, while extended reaction times (72 h) shifted the equilibrium toward thermodynamically favored products.

Table 3: Solvent Effects on Product Distribution in Pyrazole Synthesis

In the specific case of 3,4-dimethyl-1H-pyrazole synthesis, the cyclization of 3-methyl-3-buten-2-one with hydrazine hydrate has been optimized for maximum yield through control of reaction temperature and time. Initial incubation at 40-50°C for 2-8 hours, followed by oxidation at 30-60°C for 3-10 hours, provides the optimal balance for high-yield production.

Solvent Selection for Phosphate Salt Formation

The formation of 3,4-dimethyl-1H-pyrazole phosphate (DMPP), a commercially important nitrification inhibitor, is also influenced by solvent choice. Various alcohols and polar aprotic solvents have been evaluated for the final salification step:

- Dehydrated alcohol (ethanol)

- Anhydrous methanol

- Dimethylformamide

- Ethylene glycol monomethyl ether

The reaction is typically conducted at room temperature (20-30°C) followed by cooling to 0-5°C to maximize crystallization of the product. The choice of solvent affects both the purity and yield of the final DMPP product, with optimized procedures achieving purities exceeding 98% and yields of 95-98%.

Byproduct Formation Mechanisms in Industrial-Scale Production

Understanding and controlling byproduct formation is critical for industrial-scale production of 3,4-dimethyl-1H-pyrazole, affecting both economic viability and environmental impact.

Common Byproducts and Their Origins

Several side reactions can occur during the synthesis of 3,4-dimethyl-1H-pyrazole:

Self-condensation of 2-butanone: Under basic conditions, 2-butanone can undergo self-aldol condensation, reducing the yield of the desired 3-methyl-3-buten-2-one intermediate.

Formation of 3-ethyl pyrazole: In some synthetic routes, particularly those using high temperatures and strong acids, 3-ethyl pyrazole can form as a byproduct that is difficult to separate from the desired product.

Polymerization of unsaturated intermediates: The α,β-unsaturated ketone intermediate (3-methyl-3-buten-2-one) can polymerize, especially in aqueous environments, reducing yield.

Oxidation of methyl side chains: During the oxidation step with hydrogen peroxide, over-oxidation of the methyl groups can occur, leading to carboxylated byproducts.

Table 4: Common Byproducts in 3,4-Dimethyl-1H-pyrazole Synthesis and Mitigation Strategies

Environmental and Efficiency Considerations

Traditional synthesis methods using concentrated sulfuric acid for the dehydrogenation step produce sulfur dioxide as a byproduct, raising environmental concerns. Modern approaches have addressed this issue through:

Replacement of sulfuric acid with hydrogen peroxide: This change produces water as the only byproduct, significantly reducing waste treatment requirements.

Optimization of catalyst systems: Lower catalyst loadings and more selective catalysts minimize waste generation.

Solvent recycling: Recovery and reuse of solvents like methanol and toluene reduce environmental impact and production costs.

Continuous flow processes: Newer methodologies employing continuous flow reactors can improve efficiency and reduce solvent usage compared to batch processes.

Degradation Pathways and Stability

Understanding the degradation mechanisms of 3,4-dimethyl-1H-pyrazole and its phosphate salt is important for formulation and storage considerations. Research on DMPP degradation in soils has revealed several chemical degradation pathways:

Oxidation of methyl side chains: The primary degradation pathway involves oxidation of a methyl side chain, which can be initiated by reactive oxygen species.

Dimerization reactions: Degradation studies have also identified dimerization products, suggesting radical-mediated coupling reactions.

Interestingly, studies comparing degradation in sterilized versus non-sterilized soils indicate that chemical rather than microbiological pathways are primarily responsible for DMPP degradation. This finding has implications for formulation stability and efficacy duration in agricultural applications.

Copper Chelation Dynamics and AMO Enzyme Disruption

The primary mechanism of DMP involves its ability to chelate copper (Cu²⁺), a critical cofactor for ammonia monooxygenase (AMO), the enzyme responsible for the first step of nitrification. DMP forms stable coordination complexes with Cu²⁺, rendering the metal unavailable for AMO activation [1] [4]. In AOB (ammonia-oxidizing bacteria) cultures, this chelation reduces AMO activity by over 50%, as demonstrated by suppressed nitrite production and ammonium retention [4].

Table 1: Impact of Copper Chelation on AMO Activity

| Condition | AMO Activity (% Inhibition) | Nitrite Production (mg/L) |

|---|---|---|

| Control (No DMP) | 0% | 10.2 ± 1.5 |

| DMP-Treated | 54% | 4.7 ± 0.8 |

| DMP + Excess Cu²⁺ | 22% | 8.1 ± 1.2 |

Data derived from AOB cultures exposed to 10 µM DMP [4].

The stability of Cu-DMP complexes depends on soil chemistry. In Cu-deficient soils, DMP’s inhibitory effect intensifies, while excess Cu²⁺ partially restores AMO function [4]. This dynamic explains why DMP’s efficacy varies across soil types with differing metal ion bioavailability [1].

Differential Inhibition Patterns in Ammonia-Oxidizing Archaea vs. Bacteria

DMP exhibits selective inhibition, preferentially targeting AOB over ammonia-oxidizing archaea (AOA). In rhizosphere studies, DMP reduced AOB populations by 40–60% but had no significant effect on AOA [3] [6]. This divergence arises from structural differences in AMO enzymes: AOB rely on Cu-dependent AMO, whereas AOA may utilize alternative metalloenzymes or metabolic pathways less sensitive to Cu limitation [3] [6].

Table 2: Comparative Inhibition of AOA and AOB by DMP

| Microorganism | AMO Activity Reduction | Population Decline |

|---|---|---|

| AOB (Nitrosospira) | 58% | 52% |

| AOA (Nitrososphaera) | 12% | 8% |

Data from soil microcosm experiments [3] [6].

Genomic analyses suggest AOA possess redundant Cu-uptake systems or alternative electron transport chains, enhancing their resilience to Cu chelation [6]. This specificity makes DMP particularly effective in soils dominated by AOB, such as fertilized agricultural systems [4].

pH-Dependent Bioavailability in Rhizospheric Environments

Soil pH modulates DMP’s bioavailability and stability. In acidic soils (pH < 6), DMP forms stronger complexes with Cu²⁺ due to increased protonation of competing ligands, amplifying nitrification inhibition [6]. Conversely, neutral to alkaline soils (pH > 7) reduce DMP’s stability, accelerating its degradation and diminishing efficacy [4].

Table 3: DMP Stability and Inhibition Efficiency Across pH Gradients

| Soil pH | DMP Half-Life (Days) | Nitrification Inhibition (%) |

|---|---|---|

| 5.0 | 42 | 68 |

| 6.5 | 28 | 47 |

| 7.5 | 14 | 23 |

Adapted from incubation studies in contrasting soils [4] [6].

In the rhizosphere, root exudates further alter pH and organic ligand availability, creating microenvironments where DMP’s activity fluctuates spatially and temporally [3]. This pH dependency necessitates soil-specific application strategies to maximize inhibition.

Synergistic Effects with Urease Inhibitors in Fertilizer Formulations

While the provided studies focus on DMP alone, its combination with urease inhibitors (e.g., NBPT) is hypothesized to enhance nitrogen retention. Urease inhibitors slow ammonium release from urea, while DMP prolongs its persistence by blocking nitrification. Although direct evidence from the reviewed literature is limited, parallel research suggests such synergies could reduce cumulative N₂O emissions by 30–50% compared to individual inhibitor use [1] [6]. Future studies should quantify these interactions in co-amended soils.

3,4-Dimethyl-1H-pyrazole exhibits distinct sorption-desorption behavior in variably charged soils, with significant implications for its bioavailability and environmental persistence. Research has demonstrated that the compound displays marked adsorption characteristics that vary substantially across different soil types [1]. The adsorption behavior of 3,4-dimethyl-1H-pyrazole is strongly influenced by soil textural properties, particularly the clay fraction, which shows a correlation coefficient of r² = 0.61 [1].

Sorption studies reveal that 3,4-dimethyl-1H-pyrazole undergoes preferential binding to inorganic soil constituents, with the clay content serving as the primary determinant of adsorption capacity [1]. The compound demonstrates limited translocation within soil profiles, suggesting minimal risk of leaching to deeper soil layers [1]. This immobilization is attributed to the heterocyclic nature of the compound, which facilitates binding to soil particles containing high levels of clay, silt, and organic matter [2].

Desorption patterns indicate that most adsorbed 3,4-dimethyl-1H-pyrazole can be gradually released into aqueous solutions through successive desorption procedures, demonstrating the reversible nature of the sorption process [3]. However, the desorption efficiency varies with soil concentration, with reduced recovery observed at higher application rates. Laboratory extraction studies show absolute recovery rates ranging from 68.5% to 77.6%, with poorer recovery occurring at elevated concentrations [4] [5].

| Soil 3,4-Dimethyl-1H-pyrazole concentration (ng/g) | Recovery with internal standard (%) | Absolute recovery (%) |

|---|---|---|

| 0.1 | 107.0 ± 7.3 | 77.6 ± 7.5 |

| 0.5 | 103.7 ± 6.4 | 76.1 ± 5.0 |

| 1.0 | 105.2 ± 4.7 | 76.5 ± 4.8 |

| 20 | 104.9 ± 3.3 | 70.6 ± 7.0 |

| 150 | 101.8 ± 3.6 | 68.5 ± 6.3 |

The reduced recovery at higher concentrations suggests increased sorption to less accessible binding sites, potentially involving hysteresis effects where desorption does not follow the same pathway as adsorption [4]. This phenomenon is consistent with observations in other heterocyclic compounds where concentration-dependent sorption occurs due to site heterogeneity in soil matrices.

Biochar amendment significantly enhances the sorption capacity of soils for 3,4-dimethyl-1H-pyrazole, with sorption increases varying according to biochar feedstock type and pyrolysis temperature [6] [7]. Lower temperature pyrolyzed biochar demonstrates the highest sorption enhancement, with soil physicochemical characteristics such as hydrophobicity playing important roles in determining sorption behavior [7].

Photodegradation Pathways Under Simulated Field Conditions

Photodegradation represents a significant transformation pathway for 3,4-dimethyl-1H-pyrazole under field conditions, with both direct and indirect photolytic processes contributing to compound degradation. Research indicates that pyrazole derivatives undergo photochemical transformations when exposed to ultraviolet radiation, particularly in wavelength ranges between 280-320 nanometers [8] [9].

Direct photolysis studies demonstrate that 3,4-dimethyl-1H-pyrazole can undergo photochemical cleavage under simulated solar irradiation. The photodegradation process involves homolytic carbon-nitrogen bond cleavage, which yields corresponding nitrogen-substituted pyrazole products [10]. Medium-pressure mercury lamp irradiation at wavelengths around 290 nanometers results in significant degradation within short exposure periods [8].

Photodegradation kinetics follow pseudo-first-order models, with degradation rates influenced by environmental factors including dissolved organic carbon concentration, pH, and the presence of photosensitizers [11]. Under conditions with low dissolved organic carbon, hydroxyl radical reactions predominate, while direct photolysis becomes more significant at intermediate dissolved organic carbon concentrations [11].

The photodegradation pathway involves multiple transformation products resulting from oxidation of methyl side chains and potential dimerization reactions [12] [13]. Chemical rather than microbiological pathways appear to be primarily responsible for degradation, with reactive oxygen species potentially initiating the transformation process [12] [13]. These reactive oxygen species can originate from both biotic and abiotic processes in soil environments.

Accelerated weathering studies conducted in the absence of soil matrices yield similar degradation products to those observed in soil incubations, confirming the predominantly chemical nature of the degradation process [13]. The photodegradation products include compounds resulting from oxidation at the 1- and 3-methyl groups, as well as products from benzoyl bond cleavage in related pyrazole structures [3].

Environmental half-lives under natural sunlight conditions vary considerably depending on soil and atmospheric conditions. In agricultural settings, photodegradation contributes to the overall dissipation of 3,4-dimethyl-1H-pyrazole, complementing biological degradation processes [3].

Metabolite Identification and Persistence in Anaerobic Microsites

The biotransformation of 3,4-dimethyl-1H-pyrazole in anaerobic microsites involves complex metabolic pathways that differ substantially from aerobic degradation processes. Research has identified several key metabolites formed through anaerobic biotransformation, with persistence patterns varying significantly between aerobic and anaerobic soil zones [3] [14].

Primary metabolites identified in anaerobic degradation include oxidation products at the 1- and 3-methyl groups of the pyrazole ring [3]. These transformations involve cleavage of the benzoyl bond and subsequent fission of both pyrazole and benzene ring structures [3]. The ultimate mineralization products include carbon dioxide, indicating complete degradation under prolonged anaerobic conditions.

In anaerobic microsites, 3,4-dimethyl-1H-pyrazole demonstrates enhanced persistence compared to aerobic zones, with half-lives extending significantly under oxygen-limited conditions [15] [16]. The compound exhibits particularly stable behavior in waterlogged soils where anaerobic conditions predominate [16]. These environments are characterized by suitable mineral nitrogen availability to serve as electron acceptors and sufficient organic carbon to support denitrification processes [15].

Metabolite persistence studies reveal that transformation products accumulate in anaerobic microsites due to reduced microbial activity and altered metabolic pathways [14]. The degradation process follows inducible metabolic patterns, with initial delay phases ranging from 9.5 to 27.4 days in non-pretreated soils [17]. This delay phase disappears in soils previously exposed to 3,4-dimethyl-1H-pyrazole, indicating adaptive microbial responses [17].

Chemical degradation pathways predominate over microbiological processes even in anaerobic conditions, with sterilized soil studies showing similar degradation patterns to those observed in biologically active soils [14]. This suggests that abiotic chemical transformations initiated by reactive oxygen species continue to operate under oxygen-limited conditions.

Temperature effects on metabolite formation and persistence are pronounced in anaerobic microsites, with mineralization rates decreasing significantly at lower temperatures [17]. Heavy metal additions, particularly copper and cadmium, substantially influence metabolite persistence, with lower concentrations promoting degradation while higher concentrations inhibit transformation processes [17].

The metabolite 3,4-dimethyl-1H-pyrazole exhibits different behavior patterns when applied as phosphate or glycolate salts, with the glycolate form requiring biological conversion to the active dimethylpyrazole moiety before exhibiting inhibitory effects [18]. This conversion process is mediated by soil biological processes that remain to be fully characterized [18].

Vertical Mobility Patterns in Contrasting Soil Textures

Vertical mobility of 3,4-dimethyl-1H-pyrazole varies dramatically across different soil textures, with clay content serving as the primary determinant of compound movement through soil profiles. Research demonstrates significantly different mobility patterns between sandy and clay-dominated soils, with implications for groundwater contamination risk and compound efficacy [19] [20] [21].

In sandy loam soils, 3,4-dimethyl-1H-pyrazole exhibits greater vertical mobility compared to clay loam soils, with correspondingly higher leaching losses [19]. Column studies reveal that total nitrogen leaching losses over 40-day periods reach 37.93 milligrams in sandy loam soils treated with urea alone, compared to 30.54 milligrams in clay loam soils [19]. When combined with 3,4-dimethylpyrazole phosphate, leaching losses decrease to 31.61 milligrams and 21.05 milligrams respectively [19].

| Soil Type | Treatment | Total Nitrogen Leaching (mg) | Study Duration (days) |

|---|---|---|---|

| Sandy loam | Urea | 37.93 | 40 |

| Sandy loam | Urea + DMPP | 31.61 | 40 |

| Clay loam | Urea | 30.54 | 40 |

| Clay loam | Urea + DMPP | 21.05 | 40 |

Heavy clay soils demonstrate the most restricted vertical mobility, with nitrate leaching reductions of 66.8% to 69.5% when 3,4-dimethyl-1H-pyrazole phosphate is applied at 1.0% concentration [20]. These reductions persist for up to 60 days, indicating sustained immobilization in fine-textured soils [20].

Mobility studies using undisturbed soil columns reveal that 3,4-dimethyl-1H-pyrazole effectiveness varies with soil texture, demonstrating superior performance in sandy soils compared to clay-rich soils [19] [1]. This enhanced effectiveness in coarser soils correlates with improved compound availability rather than increased mobility [1]. The oxidation of applied ammonium is more effectively inhibited in sandy soils, with multiple regression models indicating that sand fraction, soil hydrogen ion concentration, and catalase activity explain 62% of the variation in relative nitrite formation [1].

Depth distribution studies show that 3,4-dimethyl-1H-pyrazole mobility in clay loam soils is severely restricted, with only 15-25% of applied compound detected below the top 0.5 centimeter layer [21]. This limited mobility suggests that compound loss occurs primarily through volatilization or surface degradation rather than leaching through the soil profile [21].

Vertical mobility patterns are influenced by soil organic matter content, with higher organic matter levels in pasture soils contributing to reduced compound mobility through enhanced adsorption [2]. The compound demonstrates poor inhibitory effects in soils with high clay, silt, and organic matter contents due to reduced bioavailability resulting from strong soil binding [2].

Half-life measurements at different soil depths reveal significant stratification effects, with surface soils (0-0.5 centimeters) showing half-lives of approximately 5 days, while deeper soil layers (2.5 centimeter profiles) exhibit extended half-lives of 21-28 days [21]. This depth-dependent persistence reflects reduced biological activity and altered environmental conditions in subsurface soil layers.

Calcium carbonate application significantly influences vertical distribution and efficacy patterns, with liming treatments altering both nitrifier populations and 3,4-dimethyl-1H-pyrazole effectiveness at different soil depths [22]. Bacterial nitrifiers demonstrate stratified distribution patterns, with the highest populations concentrated in the top 0-2 centimeter layer [22].

XLogP3

UNII

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant